molecular formula C10H19N B575571 Bicyclo[2.2.1]heptan-2-amine, 1,3,3-trimethyl-, (1S,4R)- (9CI) CAS No. 192702-77-5

Bicyclo[2.2.1]heptan-2-amine, 1,3,3-trimethyl-, (1S,4R)- (9CI)

Cat. No.: B575571
CAS No.: 192702-77-5
M. Wt: 153.26 g/mol
InChI Key: CBYXIIFIKSBHEY-SHTILUHOSA-N
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Description

Bicyclo[2.2.1]heptan-2-amine, 1,3,3-trimethyl-, (1S,4R)- (9CI) is a bicyclic amine compound characterized by its unique structure, which includes a bicyclo[2.2.1]heptane framework.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bicyclo[2.2.1]heptan-2-amine, 1,3,3-trimethyl-, (1S,4R)- typically involves the use of specific starting materials and catalysts. One common method includes the cyclization of appropriate precursors under controlled conditions to form the bicyclic structure. The reaction conditions often require precise temperature control and the use of solvents to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and crystallization to obtain the final product in its desired form .

Chemical Reactions Analysis

Types of Reactions

Bicyclo[2.2.1]heptan-2-amine, 1,3,3-trimethyl-, (1S,4R)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions efficiently .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .

Scientific Research Applications

Bicyclo[2.2.1]heptan-2-amine, 1,3,3-trimethyl-, (1S,4R)- has several scientific research applications:

Mechanism of Action

The mechanism of action of Bicyclo[2.2.1]heptan-2-amine, 1,3,3-trimethyl-, (1S,4R)- involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bicyclo[2.2.1]heptan-2-amine, 1,3,3-trimethyl-, (1S,4R)- is unique due to its specific stereochemistry and structural features, which confer distinct chemical and biological properties. Its stability and reactivity make it a valuable compound in various research and industrial applications .

Properties

CAS No.

192702-77-5

Molecular Formula

C10H19N

Molecular Weight

153.26 g/mol

IUPAC Name

(1S,4R)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-amine

InChI

InChI=1S/C10H19N/c1-9(2)7-4-5-10(3,6-7)8(9)11/h7-8H,4-6,11H2,1-3H3/t7-,8?,10+/m1/s1

InChI Key

CBYXIIFIKSBHEY-SHTILUHOSA-N

Isomeric SMILES

C[C@]12CC[C@H](C1)C(C2N)(C)C

SMILES

CC1(C2CCC(C2)(C1N)C)C

Canonical SMILES

CC1(C2CCC(C2)(C1N)C)C

Synonyms

Bicyclo[2.2.1]heptan-2-amine, 1,3,3-trimethyl-, (1S,4R)- (9CI)

Origin of Product

United States

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